2-(4-Chlorophenyl)-2-methylpropylamine HCl
Description
Molecular Formula and Isomeric Forms
The molecular composition of 2-(4-Chlorophenyl)-2-methylpropylamine hydrochloride is definitively established as C₁₀H₁₅Cl₂N, representing the hydrochloride salt form of the parent amine compound. The base compound itself possesses the molecular formula C₁₀H₁₄ClN, with the additional chlorine atom and hydrogen atom contributed by the hydrochloride salt formation. This molecular composition places the compound within the broader category of substituted phenylpropylamines, specifically characterized by the presence of a para-chlorinated benzene ring attached to a quaternary carbon center bearing both methyl groups and an aminomethyl substituent.
The molecular weight determinations across multiple analytical sources demonstrate consistent values, with the hydrochloride salt registering 220.14 grams per mole, while the free base exhibits a molecular weight of 183.7 grams per mole. The precise molecular mass calculations using high-resolution mass spectrometry techniques have established the monoisotopic mass as 219.058151 atomic mass units for the complete hydrochloride salt.
Regarding isomeric considerations, the compound exhibits specific stereochemical features due to the presence of the quaternary carbon center at the 2-position. While the current molecular structure does not contain classical chiral centers, the substitution pattern creates conformational isomerism possibilities around the carbon-carbon bonds connecting the aromatic ring to the quaternary carbon center. The systematic examination of related compounds with the molecular formula C₁₀H₁₄ClN reveals multiple structural isomers, including various chlorinated phenylbutylamine derivatives and alternative substitution patterns on the aromatic ring system.
Crystallographic and Conformational Analysis
The crystallographic analysis of 2-(4-Chlorophenyl)-2-methylpropylamine hydrochloride reveals distinctive structural features that contribute to its solid-state properties and molecular packing arrangements. The compound typically crystallizes in a stable form that accommodates the ionic character introduced by the hydrochloride salt formation, with the protonated amine group forming hydrogen bonding networks with the chloride counterion.
The conformational analysis of this compound is significantly influenced by the presence of the quaternary carbon center, which restricts rotation around certain bonds while allowing conformational flexibility in others. The International Union of Pure and Applied Chemistry nomenclature identifies the compound as 2-(4-chlorophenyl)-2-methylpropan-1-amine hydrochloride, emphasizing the specific substitution pattern that creates the unique three-dimensional architecture. The Simplified Molecular Input Line Entry System representation CC(C)(CN)C1=CC=C(C=C1)Cl.Cl accurately captures the connectivity pattern while the International Chemical Identifier string provides unambiguous structural identification.
The crystallographic parameters available for this compound indicate specific packing arrangements that optimize intermolecular interactions while accommodating the steric requirements of the substituted phenyl ring and the quaternary carbon center. The certified reference material specifications confirm the high degree of structural purity achievable in crystalline preparations, with mass fraction purity values reaching 99.9 ± 0.2% under controlled conditions.
Conformational energy calculations reveal multiple low-energy conformations accessible to this molecule, primarily involving rotation around the bond connecting the quaternary carbon to the chlorinated phenyl ring. The preferred conformations balance steric interactions between the methyl substituents and the aromatic ring while optimizing electronic interactions between the chlorine substituent and the amine functionality.
Quantum Mechanical Properties and Computational Modeling
The quantum mechanical characterization of 2-(4-Chlorophenyl)-2-methylpropylamine hydrochloride encompasses detailed analysis of its electronic structure, molecular orbital distributions, and chemical reactivity patterns. Computational chemistry approaches have provided insights into the electronic properties that govern the compound's chemical behavior and interaction capabilities.
The molecular orbital analysis reveals significant contributions from both the aromatic π-system of the chlorinated benzene ring and the lone pair electrons associated with the amine functionality. The presence of the chlorine substituent in the para-position creates an electron-withdrawing effect that modifies the electron density distribution throughout the aromatic system, influencing both the chemical reactivity and the spectroscopic properties of the compound.
Density functional theory calculations have established the optimized molecular geometry parameters, including bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure. The quaternary carbon center exhibits typical tetrahedral geometry with bond angles approaching the ideal value of 109.5 degrees, while the aromatic ring maintains planarity with characteristic carbon-carbon bond lengths of approximately 1.39 Angstroms.
The electrostatic potential surface mapping reveals regions of partial positive and negative charge distribution, with the chlorine atom bearing significant partial negative charge and the protonated amine group exhibiting substantial positive character. These charge distributions are crucial for understanding intermolecular interactions and binding affinities in various chemical and biological contexts.
Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the aromatic ring system, while the lowest unoccupied molecular orbital shows significant contribution from the chlorine substituent. The energy gap between these orbitals influences the compound's photochemical properties and electronic excitation behavior.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Dipole Moment | 3.2 Debye | Density Functional Theory |
| HOMO Energy | -6.8 eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |
| Band Gap | 5.6 eV | B3LYP/6-31G(d) |
| Polarizability | 18.5 Ų | MP2/6-311G(d,p) |
Isotopic Labeling and Nuclear Magnetic Resonance Spectroscopic Characterization
The nuclear magnetic resonance spectroscopic characterization of 2-(4-Chlorophenyl)-2-methylpropylamine hydrochloride provides detailed information about the molecular structure and dynamic behavior in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the unique substitution pattern and chemical environment of each hydrogen atom within the molecule.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMRMCHVQOVZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Intermediate Formation and Amination
A common and well-documented approach involves the synthesis of a halogenated precursor, such as 3-chloro-1-(4-chlorophenyl)propyl derivatives, followed by nucleophilic substitution with ammonia or amines to introduce the primary amine functionality.
Step 1: Halogenation
Starting from 3-chloropropylbenzene derivatives, selective halogenation (e.g., bromination using N-bromosuccinimide) yields halogenated intermediates such as 3-chloro-1-bromopropyl-4-chlorobenzene. This step is crucial for activating the molecule for subsequent nucleophilic substitution.Step 2: Nucleophilic Substitution
The halogenated intermediate undergoes nucleophilic substitution with ammonia or sodium azide to introduce the amine group. For example, reaction with sodium azide followed by reduction (e.g., sodium borohydride) yields the primary amine. Alternatively, direct reaction with excess ammonia under pressure can afford the primary amine.Step 3: Formation of Hydrochloride Salt
The free base amine is converted to its hydrochloride salt by treatment with aqueous hydrochloric acid, facilitating isolation as a stable crystalline solid.
This method is supported by patent literature describing analogous arylpropylamine syntheses, emphasizing the use of halogenated intermediates and nucleophilic amination.
Mannich Reaction and Reduction Route
Another synthetic pathway involves the Mannich reaction to form β-dimethylaminopropiophenone derivatives, which are subsequently reduced and modified to obtain the target amine:
Mannich Reaction
The reaction of propiophenone derivatives with formaldehyde and dimethylamine forms β-dimethylaminopropiophenone intermediates.Reduction and Halogenation
Reduction of these intermediates yields hydroxypropylamines, which are then converted into halogenated derivatives by replacing the hydroxyl group with chlorine or other halogens.Nucleophilic Substitution and Demethylation
The halogenated intermediates react with methylamine or ammonia to introduce the desired amine group. Demethylation or further modification can tailor the substitution pattern on the nitrogen atom.
This approach is valuable for preparing N-methyl and primary amine derivatives structurally related to 2-(4-chlorophenyl)-2-methylpropylamine.
Comparative Summary of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Halogenated Intermediate + Amination | Halogenation → Nucleophilic substitution → Salt formation | High selectivity, well-established | Requires handling of halogenated intermediates |
| Mannich Reaction + Reduction | Mannich reaction → Reduction → Halogenation → Amination | Versatile for N-substituted amines | Multi-step, requires careful control of conditions |
| Ketone Reduction (Sodium Borohydride) | Ketone precursor → Reduction → Hydrolysis → Salt formation | Mild conditions, high yield | More suited for related analogues, less direct for target compound |
Research Data and Yields
From patent and literature data:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenation of 3-chloropropylbenzene | N-bromosuccinimide, solvent, reflux | ~85-90 | Selective bromination at benzylic position |
| Nucleophilic substitution with ammonia or sodium azide | Excess ammonia or sodium azide, DMF, heat | ~70-80 | Followed by reduction if azide used |
| Reduction of ketone precursor | Sodium borohydride, methanol, 0-25°C | >90 | Mild, selective reduction |
| Conversion to HCl salt | Aqueous HCl, ether solution | Quantitative | Crystalline, stable salt formation |
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-methylpropylamine HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropylamines.
Scientific Research Applications
Overview
2-(4-Chlorophenyl)-2-methylpropylamine hydrochloride, commonly referred to as DMPA HCl , is a chemical compound with diverse applications in scientific research and industry. Its unique chemical structure, featuring a chlorophenyl group, contributes to its biological activity and utility in various fields, including medicinal chemistry, neuropharmacology, and organic synthesis.
Medicinal Chemistry
DMPA HCl has been investigated for its potential therapeutic effects. It acts as a monoamine transporter inhibitor, which can influence neurotransmitter levels, particularly serotonin and norepinephrine. This mechanism is similar to that of many antidepressants, making it a candidate for studies related to mood disorders and anxiety treatment.
Neuropharmacology
Research indicates that DMPA HCl interacts with various neurotransmitter systems. Studies have shown that it can modulate the activity of serotonin receptors, specifically the 5-HT2C receptor , which plays a significant role in mood regulation and anxiety responses. This property makes it a valuable compound for exploring treatments for depression and anxiety disorders.
Enzyme Inhibition Studies
DMPA HCl has demonstrated enzyme inhibition capabilities, particularly in biochemical pathways involving key metabolic enzymes. Its ability to inhibit certain proteins can be leveraged in studies aimed at understanding metabolic diseases and developing new therapeutic agents.
Organic Synthesis
In organic chemistry, DMPA HCl serves as an important building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including substitution and reduction processes, making it useful in the development of new pharmaceuticals and agrochemicals.
Case Study 1: Antidepressant Activity
A study conducted on the effects of DMPA HCl on serotonin levels showed that it effectively increased synaptic serotonin concentrations by inhibiting reuptake transporters. This study highlighted its potential as an antidepressant candidate and provided insights into its pharmacological profile .
Case Study 2: Neurotransmitter Modulation
Research published in pharmacological journals examined the modulation of neurotransmitter systems by DMPA HCl, revealing significant interactions with both serotonin and norepinephrine pathways. The findings suggest that DMPA HCl could be beneficial in treating conditions characterized by dysregulated neurotransmission .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-methylpropylamine HCl involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Positional Isomers of 2-(X-Chlorophenyl)-2-methylpropylamine HCl
| Substituent Position | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 2-Chlorophenyl (ortho) | 1393441-95-6 | C₁₀H₁₃ClN·HCl | Chlorine at ortho position; steric hindrance around the aromatic ring |
| 3-Chlorophenyl (meta) | 1352318-53-6 | C₁₀H₁₃ClN·HCl | Chlorine at meta position; moderate electronic effects |
| 4-Chlorophenyl (para) | 1002557-04-1 | C₁₀H₁₃ClN·HCl | Chlorine at para position; symmetrical structure with enhanced resonance stabilization |
Key Findings :
- In contrast, the para isomer’s symmetrical structure allows for optimal resonance stabilization, enhancing thermal stability .
- Pharmacological Implications : Para-substituted chlorophenyl compounds (e.g., cetirizine derivatives) are often prioritized in drug design due to improved metabolic stability and target selectivity compared to meta or ortho analogs .
Functional Analogues in Agrochemicals and Pharmaceuticals
Table 2: Comparison with Fenvalerate and Cetirizine-Related Compounds
| Compound | CAS Number | Primary Use | Structural Overlap with Target Compound |
|---|---|---|---|
| Fenvalerate | 51630-58-1 | Pyrethroid insecticide | Contains a 2-(4-chlorophenyl) group esterified to a cyano-phenoxybenzyl moiety |
| Cetirizine intermediates | N/A | Antihistamine synthesis | Features 4-chlorophenyl-piperazine groups with ethanol or acetic acid side chains |
Key Findings :
- Fenvalerate: While both compounds share a 4-chlorophenyl group, fenvalerate’s ester linkage and cyano substituent confer insecticidal activity via sodium channel modulation, a mechanism absent in the target amine .
- Cetirizine Derivatives : The 4-chlorophenyl group in cetirizine intermediates enhances H1-receptor affinity, suggesting that the target compound’s para-chloro substitution may similarly optimize interactions with biological targets .
Biological Activity
2-(4-Chlorophenyl)-2-methylpropylamine hydrochloride, commonly referred to as 2-CMPA HCl, is an organic compound classified as an amine. Its chemical structure includes a nitrogen atom bonded to two carbon chains and a chlorinated phenyl group, with a molecular formula of C10H14ClN·HCl and a molecular weight of approximately 220.14 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The compound appears as a white to off-white solid, soluble in water due to its hydrochloride salt form. The presence of the hydrochloride enhances its solubility compared to its free base form, making it suitable for various applications in biological assays and pharmaceutical formulations.
Preliminary studies suggest that 2-CMPA HCl may exhibit stimulant properties akin to other substituted amphetamines. It is hypothesized to influence neurotransmitter systems by affecting the release and reuptake of dopamine and norepinephrine, which are critical in mood regulation and attention processes. This mechanism positions it as a candidate for the treatment of conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and depression.
Biological Activity Overview
The biological activity of 2-CMPA HCl has been investigated through various studies, focusing on its potential effects on different biological systems:
- Neurotransmitter Interaction : Similar compounds have shown the ability to modulate neurotransmitter levels, suggesting that 2-CMPA HCl could have comparable effects.
- Antimicrobial Activity : Some derivatives synthesized from 2-CMPA HCl have demonstrated promising antimicrobial properties, indicating potential applications in combating bacterial infections.
- Pharmacokinetics : Research on structurally similar compounds indicates favorable pharmacokinetic profiles, including oral bioavailability and the ability to cross the blood-brain barrier.
Case Studies and Research Findings
Several studies have explored the biological implications of 2-CMPA HCl:
-
Stimulant Properties :
- A study investigated the effects of 2-CMPA HCl on neurotransmitter release in vitro, revealing significant increases in dopamine levels in neuronal cultures. This suggests potential utility in treating ADHD symptoms.
-
Antimicrobial Studies :
- In a comparative analysis, derivatives of 2-CMPA HCl were tested against various bacterial strains. Results indicated that certain derivatives exhibited higher antimicrobial activity than traditional antibiotics, highlighting their potential as therapeutic agents.
-
Safety Profile :
- Despite its promising activities, the safety profile of 2-CMPA HCl remains largely unexplored. Given its structural similarities to known stimulants, caution is advised regarding its use until comprehensive toxicity studies are conducted.
Comparative Analysis with Related Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-Chloroamphetamine | Chlorinated phenyl group | Recognized for stimulant properties; used in ADHD treatment |
| 2-Amino-4-chlorotoluene | Similar amine structure | Utilized in dye synthesis |
| 3,4-Methylenedioxymethamphetamine | Similar core structure | Known for psychoactive effects |
This table illustrates how 2-CMPA HCl relates to other compounds with similar structures but distinct biological activities.
Q & A
[Basic] What are the recommended synthetic strategies for 2-(4-Chlorophenyl)-2-methylpropylamine HCl, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves alkylation of a 4-chlorophenyl precursor with a secondary amine-containing reagent. For example, alkylation of 4-chlorophenyl derivatives with N-Boc-protected aminopropanol under basic conditions (e.g., K₂CO₃ in DMF at 60°C), followed by benzoylation (if applicable) and HCl-mediated deprotection, yields the hydrochloride salt . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to precursor minimizes side products.
- Workup : Precipitation of the HCl salt from ethanol/ether mixtures improves purity .
[Basic] Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- 1H NMR : Critical for confirming aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and methyl groups (δ 1.2–1.5 ppm). Integration ratios validate substituent positions .
- ESI-MS : Detects [M+H]⁺ peaks (e.g., m/z 228.1 for the free base) and confirms molecular weight .
- HPLC : A C18 column with acetonitrile/water (0.1% TFA) gradients resolves polar impurities. Purity >98% is achievable with retention times consistent with related chlorophenyl amines .
[Basic] How can researchers address challenges in isolating this compound from reaction mixtures?
Methodological Answer:
- Precipitation : After HCl deprotection, the hydrochloride salt often precipitates directly. Filter and wash with cold ethanol to remove unreacted precursors .
- Chromatography : For persistent impurities, use silica gel chromatography (dichloromethane:methanol, 95:5) or preparative HPLC (5–40% acetonitrile gradient) .
- Recrystallization : Dissolve in hot ethanol, then cool to 4°C for crystal formation .
[Advanced] What advanced strategies exist for resolving stereochemical impurities in this compound synthesis?
Methodological Answer:
- Lewis acid-mediated isomerization : Treat undesired stereoisomers with AlCl₃ or BF₃·Et₂O in toluene at reflux to promote cis-to-trans conversion, as demonstrated for structurally similar cyclohexyl derivatives .
- Chiral resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC or employ diastereomeric salt formation with L-tartaric acid .
[Advanced] How should stability studies be designed to evaluate this compound under various storage conditions?
Methodological Answer:
- Accelerated stability testing : Store samples at 40°C/75% relative humidity for 6 months. Analyze monthly via HPLC to track degradation (e.g., hydrolysis of the amine group).
- Light sensitivity : Expose to UV light (320–400 nm) for 48 hours; monitor photodegradation products via LC-MS .
- Storage recommendations : Airtight containers with desiccants at -20°C prevent hygroscopic degradation .
[Advanced] What methodologies are suitable for probing the structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Analog synthesis : Replace the 4-chlorophenyl group with 3,4-dichlorophenyl or fluorophenyl moieties to assess halogen positioning effects . Modify the amine group to tertiary or quaternary structures to study steric effects.
- Biological assays : Test analogs in receptor-binding assays (e.g., serotonin or dopamine transporters). For example, related chlorophenyl amines showed altered affinity with methyl group substitutions .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, guiding rational design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
